molecular formula C6H2N2O2S B14315990 2,1,3-Benzothiadiazole-4,5-dione CAS No. 112215-78-8

2,1,3-Benzothiadiazole-4,5-dione

Cat. No.: B14315990
CAS No.: 112215-78-8
M. Wt: 166.16 g/mol
InChI Key: RZHGVNXIUZHUAT-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazole-4,5-dione is a heterocyclic compound that consists of a benzene ring fused to a thiadiazole ring.

Chemical Reactions Analysis

2,1,3-Benzothiadiazole-4,5-dione undergoes several types of chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, palladium catalysts, and various oxidizing and reducing agents. The major products formed from these reactions are often derivatives of 2,1,3-benzothiadiazole that have enhanced electronic properties.

Scientific Research Applications

2,1,3-Benzothiadiazole-4,5-dione and its derivatives have been widely studied for their applications in scientific research. Some of the key applications include:

Mechanism of Action

The mechanism by which 2,1,3-benzothiadiazole-4,5-dione exerts its effects is primarily through its strong electron-withdrawing ability. This property allows it to act as an acceptor unit in various organic electronic applications. The molecular targets and pathways involved include the enhancement of electronic properties in materials such as OLEDs, organic solar cells, and OFETs .

Comparison with Similar Compounds

2,1,3-Benzothiadiazole-4,5-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its strong electron-withdrawing ability and the presence of the dione functionality, which enhances its reactivity and makes it suitable for a wide range of applications in organic electronics.

Properties

CAS No.

112215-78-8

Molecular Formula

C6H2N2O2S

Molecular Weight

166.16 g/mol

IUPAC Name

2,1,3-benzothiadiazole-4,5-dione

InChI

InChI=1S/C6H2N2O2S/c9-4-2-1-3-5(6(4)10)8-11-7-3/h1-2H

InChI Key

RZHGVNXIUZHUAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C(=O)C2=NSN=C21

Origin of Product

United States

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